molecular formula C5H4N2O3 B1334295 5-hydroxypyrimidine-4-carboxylic Acid CAS No. 201991-89-1

5-hydroxypyrimidine-4-carboxylic Acid

Cat. No.: B1334295
CAS No.: 201991-89-1
M. Wt: 140.1 g/mol
InChI Key: FCGVSXPOWSJTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxypyrimidine-4-carboxylic Acid is a useful research compound. Its molecular formula is C5H4N2O3 and its molecular weight is 140.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitor Development

5,6-Dihydroxypyrimidine-4-carboxylic acids show significant potential as inhibitors for hepatitis C virus (HCV) NS5B polymerase, particularly in the development of active site inhibitors. A study by Stansfield et al. (2004) highlighted the development of a 2-thienyl substituted analogue from this class, demonstrating improved activity against HCV NS5B polymerase (Stansfield et al., 2004).

Chemical Synthesis

Regan et al. (2012) explored the synthesis of 5-halopyrimidine-4-carboxylic acid esters using the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines. This method allowed the efficient synthesis of compounds like ethyl 5-bromopyrimidine-4-carboxylate, which are useful in the preparation of pharmacologically active molecules, including potent CK2 inhibitors (Regan et al., 2012).

Acid-Base Properties and Structural Studies

Gashev et al. (1983) investigated the acid-base properties and structures of various 5-hydroxypyrimidine derivatives, comparing them with analogous 3-hydroxypyridine derivatives. This study provided insights into how different substituents affect the basicity and acidity of these compounds (Gashev et al., 1983).

Polarographic Oxidation

Chiang (1958) studied the polarographic oxidation of several 4, 5-dihydroxypyrimidines. This research provided valuable information about the oxidation potential and behavior of these compounds under different conditions, contributing to our understanding of their electrochemical properties (Chiang, 1958).

Synthesis of Anti-inflammatory Compounds

Kuvaeva et al. (2022) synthesized a new derivative of hydroxyoxopyrimidine, specifically focusing on its application in the development of an anti-inflammatory gel. This research not only provided a new compound with low toxicity and high anti-inflammatory activity but also detailed the critical stages in developing a semisolid dosage form for this compound (Kuvaeva et al., 2022).

Mechanism of Action

Target of Action

It’s worth noting that pyrimidine derivatives have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

Pyrimidine derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound interacts with its targets, leading to various biochemical changes.

Biochemical Pathways

Pyrimidine derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, which is structurally similar, has been identified as a small molecule with experimental properties

Result of Action

It’s worth noting that pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound may have a broad range of molecular and cellular effects.

Action Environment

It’s worth noting that the pka values of pyrimidine derivatives, including 5-hydroxypyrimidine, have been documented in both basic and acidic media . This suggests that the compound’s action may be influenced by the pH of its environment.

Biochemical Analysis

Biochemical Properties

5-Hydroxypyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis and metabolism of nucleotides. It interacts with enzymes such as thymine 7-hydroxylase, which converts 5-formyluracil to 2,4-dihydroxypyrimidine-5-carboxylic acid . This interaction is crucial for the synthesis of N1-alkylated uracil derivatives, which are important in various biological processes . Additionally, this compound has been used in the visual sensing of melamine at parts-per-billion levels through a highly sensitive analytical method based on gold nanoparticles .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can inhibit tumor growth and extend the lifespan of mice with epidermoid lung carcinoma . These effects are mediated through the modulation of cytokine profiles and the inhibition of specific signaling pathways involved in tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. For instance, it interacts with thymine 7-hydroxylase to facilitate the conversion of 5-formyluracil . This interaction is essential for the synthesis of uracil derivatives, which play a role in various metabolic pathways. Additionally, the compound’s ability to inhibit specific enzymes involved in tumor growth highlights its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice with epidermoid lung carcinoma, different dosages of the compound’s derivatives were administered to observe their effects on tumor growth and survival . Higher doses of the compound were found to significantly inhibit tumor growth and extend the lifespan of the mice, while lower doses had a negligible effect . These findings highlight the importance of dosage in determining the compound’s therapeutic potential.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis and metabolism of nucleotides. It interacts with enzymes such as thymine 7-hydroxylase, which plays a crucial role in the conversion of 5-formyluracil to 2,4-dihydroxypyrimidine-5-carboxylic acid . This interaction is essential for the synthesis of uracil derivatives, which are important in various biological processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport mechanisms of this compound is crucial for determining its bioavailability and therapeutic potential.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns are essential for understanding the compound’s role in various cellular processes and its potential as a therapeutic agent.

Properties

IUPAC Name

5-hydroxypyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-3-1-6-2-7-4(3)5(9)10/h1-2,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGVSXPOWSJTBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-hydroxypyrimidine-4-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
5-hydroxypyrimidine-4-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-hydroxypyrimidine-4-carboxylic Acid
Reactant of Route 4
5-hydroxypyrimidine-4-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-hydroxypyrimidine-4-carboxylic Acid
Reactant of Route 6
5-hydroxypyrimidine-4-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.